molecular formula C16H25N3O B11802755 1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one

1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one

Cat. No.: B11802755
M. Wt: 275.39 g/mol
InChI Key: KXMRBYTZFAOUKT-UHFFFAOYSA-N
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Description

1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one is a chemical compound with potential applications in medicinal chemistry. It is characterized by the presence of a piperazine ring, a pyridine ring, and a propanone group. This compound is of interest due to its potential pharmacological properties and its role in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one: Similar structure but with a different substitution pattern on the pyridine ring.

    3-Amino-1-(4-isopropylpiperazin-1-yl)propan-1-one: Contains an amino group instead of a pyridine ring.

Uniqueness

1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of both piperazine and pyridine rings in its structure allows for diverse interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

1-[4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-one

InChI

InChI=1S/C16H25N3O/c1-5-15(20)14-11-17-16(10-13(14)4)19-8-6-18(7-9-19)12(2)3/h10-12H,5-9H2,1-4H3

InChI Key

KXMRBYTZFAOUKT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)N2CCN(CC2)C(C)C

Origin of Product

United States

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